molecular formula C8H13BClNO2 B13414205 (1-Amino-2-phenylethyl)boronic acid;hydrochloride

(1-Amino-2-phenylethyl)boronic acid;hydrochloride

Cat. No.: B13414205
M. Wt: 201.46 g/mol
InChI Key: ZAKAEFAPKXYCIL-UHFFFAOYSA-N
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Description

(1-Amino-2-phenylethyl)boronic acid hydrochloride is a boronic acid derivative featuring an amino group and a phenyl substituent on an ethyl backbone, stabilized as a hydrochloride salt. This compound belongs to a class of organoboron agents known for their ability to form reversible covalent bonds with hydroxyl groups, enabling interactions with biological targets such as enzymes. Its primary applications include inhibition of β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics . Structural analogs of this compound have been explored for targeting penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .

Properties

Molecular Formula

C8H13BClNO2

Molecular Weight

201.46 g/mol

IUPAC Name

(1-amino-2-phenylethyl)boronic acid;hydrochloride

InChI

InChI=1S/C8H12BNO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,11-12H,6,10H2;1H

InChI Key

ZAKAEFAPKXYCIL-UHFFFAOYSA-N

Canonical SMILES

B(C(CC1=CC=CC=C1)N)(O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-phenylethyl)boronic acid;hydrochloride typically involves the reaction of phenylethylamine with boronic acid derivatives under controlled conditions. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of boronic acid derivatives, including (1-Amino-2-phenylethyl)boronic acid;hydrochloride, often involves large-scale reactions using automated systems to maintain consistency and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (1-Amino-2-phenylethyl)boronic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic esters, borates, and coupled organic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Key Structural Variations and Activity Trends

Compound Name Structural Variation Biological Activity Key Findings Reference
1-Amido-2-triazolylethaneboronic acid Phenyl → triazole substitution β-lactamase inhibition Similar Ki values to phenyl analogs but improved MICs against pathogens
Phenanthren-9-yl boronic acid Polyaromatic hydrocarbon backbone Antiproliferative (triple-negative breast cancer) Sub-micromolar cytotoxicity (IC₅₀ < 1 μM) in 4T1 cells
Aliphatic boronic acids (e.g., Compound 2 in ) Aliphatic backbone, no aromatic groups PBP1b inhibition Lower activity compared to aromatic analogs; highlights need for aryl groups
Bortezomib Peptidyl boronic acid Proteasome inhibition Targets threonine residues; IC₅₀ in nM range
HA130 (boronic acid derivative) Carboxylic acid → boronic acid substitution Autotaxin inhibition IC₅₀ = 28 nM; no cross-reactivity with proteasome

Notes:

  • The triazole-substituted analog () retains β-lactamase inhibition efficacy (Ki comparable to phenyl analogs) but demonstrates superior in vitro activity, likely due to enhanced solubility or target engagement .
  • Aliphatic boronic acids (e.g., Compound 2) exhibit reduced PBP1b inhibitory activity, underscoring the importance of aromatic moieties for binding .

Enzyme Inhibition Profiles

  • β-Lactamases: (1-Amino-2-phenylethyl)boronic acid hydrochloride and its triazole analog show competitive inhibition (Ki values in μM range), with the latter offering improved MICs against resistant pathogens .
  • Autotaxin : HA130, a boronic acid derivative, inhibits autotaxin at 28 nM (IC₅₀) without affecting proteasome activity, demonstrating target specificity .
  • Proteasome : Bortezomib, a clinically approved boronic acid drug, targets the proteasome’s threonine residues (IC₅₀ ~ 20 nM), but lacks cross-reactivity with autotaxin .

Anticancer Activity

Physicochemical and Functional Comparisons

Diagnostic Utility

  • Phenyl boronic acid outperforms aminophenylboronic acid (APBA) in diagnostic accuracy for detecting KPC β-lactamases, highlighting substituent-dependent efficacy .

Saccharide Sensing

Similarity Analysis of Boronic Acid Derivatives

Compound (CAS No.) Similarity Score Key Structural Features
2-Aminophenylboronic acid hydrochloride (863753-30-4) 0.68 Amino group at ortho position; aromatic ring
(3-Amino-2-methylphenyl)boronic acid hydrochloride (2230901-24-1) 0.63 Methyl substitution; meta-amino group
3-Aminophenylboronic acid monohydrate (85006-23-1) 0.98 Amino group at meta position; hydrate form

Source : Structural similarity data from CAS registry comparisons .

Biological Activity

(1-Amino-2-phenylethyl)boronic acid hydrochloride, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer and metabolic disease treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a phenethyl moiety attached to a boron atom. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological applications. The structural representation is as follows:

  • Chemical Formula : C9_{9}H12_{12}BClN
  • Molecular Weight : 201.458 g/mol

Target Interactions

(1-Amino-2-phenylethyl)boronic acid hydrochloride primarily targets proteins and enzymes containing diol groups. The boronic acid moiety forms reversible covalent bonds with these diol-containing molecules, crucial for its biological activity. Notably, it interacts with glycoproteins and enzymes involved in carbohydrate metabolism, influencing various biochemical pathways.

Mode of Action

The compound operates through the formation of boronate esters , which can inhibit enzyme function by blocking active sites or altering conformations. This inhibition can lead to significant changes in cellular metabolism and signaling pathways, particularly those related to glucose metabolism.

Biochemical Pathways Affected

The compound has been shown to impact:

  • Carbohydrate Metabolism : By inhibiting enzymes like glucose oxidase, it can alter glucose levels and energy production within cells.
  • Signal Transduction : Interaction with signaling proteins may modify gene expression and cellular responses.

In Vitro Studies

  • Enzyme Inhibition : Research demonstrated that (1-Amino-2-phenylethyl)boronic acid hydrochloride inhibits specific enzymes involved in metabolic pathways. For instance, studies indicated that it could effectively inhibit the activity of certain proteasomes, similar to known proteasome inhibitors like bortezomib .
  • Cellular Uptake Enhancement : A study on boronated RNase A showed that attaching boronic acids improved cellular uptake by binding to surface glycans, leading to increased cytotoxicity against RNA within cells . This mechanism suggests potential applications for enhancing drug delivery systems.
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR models have been employed to predict the efficacy and safety profiles of (1-Amino-2-phenylethyl)boronic acid hydrochloride, aiding in the design of more effective derivatives with optimized biological activity.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-Amino-3-bromobenzene boronic acidBromine substituent on phenyl ringEnhanced reactivity in coupling
3-Aminophenylboronic acidAmino group at different positionPotentially different biological activity
4-(Aminomethyl)phenylboronic acidAminomethyl substituentIncreased solubility and reactivity

This table illustrates how variations in substituents affect reactivity profiles and biological activities among structurally similar compounds.

Q & A

Q. What are the standard synthetic routes for (1-Amino-2-phenylethyl)boronic acid;hydrochloride, and how can intermediates be stabilized?

The synthesis typically involves β-amino-boronate precursors. For example, starting from a pinacol-protected boronate (e.g., compound 2ab ), deprotection with methyl boronic acid under basic conditions yields the free boronic acid derivative. Transesterification with diethanolamine (DEA) forms cyclic boronic esters, which are air-stable and soluble, making them practical intermediates for large-scale synthesis . Selective removal of protecting groups (e.g., sulfinyl or amine groups) under acidic or basic conditions allows isolation of the hydrochloride salt. DEA-based esters are preferred for their stability during purification .

Q. How does the molecular structure of (1-Amino-2-phenylethyl)boronic acid;hydrochloride influence its reactivity?

The compound features a boronic acid group and a primary amine, both critical for reactivity. The boronic acid enables reversible diol binding (e.g., for saccharide sensing) or anion coordination, while the amine allows further functionalization (e.g., peptide coupling or spiro-heterocycle formation). The phenyl group enhances steric bulk, affecting reaction kinetics and selectivity in cross-coupling reactions .

Q. What are the key safety considerations when handling this compound?

Hazard codes (e.g., H315-H319-H335 ) indicate risks of skin/eye irritation and respiratory sensitivity. Safety protocols include using gloves, goggles, and fume hoods. The hydrochloride salt’s hygroscopic nature necessitates anhydrous storage, while boronic acid derivatives may require inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can this compound be leveraged to synthesize boron-containing heterocycles?

The β-amino-boronic acid hydrochloride serves as a precursor for spiro-heterocycles. For example, reaction with t-butyl isocyanate forms six-membered hemiboronic spiro-rings, while treatment with methyl boronic acid followed by HCl yields seven-membered cyclic esters. These transformations highlight its utility in generating bioactive boron heterocycles, such as antibiotic analogs .

Q. What methodological challenges arise in purifying boronic acid derivatives, and how can they be addressed?

Common issues include irreversible silica gel binding and boroxin formation during chromatography. Alternatives include using DEA-based esters for improved stability or employing non-chromatographic methods (e.g., crystallization under controlled pH). For example, acidic aqueous workups can protonate the amine, reducing boronic acid mobility and enabling selective precipitation .

Q. How can researchers resolve contradictions in reactivity data for boronic acid derivatives?

Discrepancies often stem from solvent polarity, pH, or competing coordination. For instance, boronic acids may exhibit divergent reactivity in THF (aprotic) vs. water (protic). Systematic studies using NMR or FT-IR to monitor boronate ester formation under varying conditions are recommended. Kinetic assays can also differentiate between boronic acid and boronate ester pathways .

Q. What role does this compound play in designing enzyme inhibitors or sensors?

Boronic acids inhibit enzymes via reversible covalent binding to active-site serine or threonine residues. For example, proline-boronic acid analogs (e.g., H-Boroproline Pinacol Hydrochloride) inhibit dipeptidyl peptidase IV, a diabetes target . In sensing, the boronic acid group binds diols (e.g., glucose), enabling fluorescence-based detection. Researchers can functionalize the amine to attach fluorophores or targeting moieties .

Methodological Recommendations

  • Synthetic Optimization : Use DEA esters for intermediate stability and employ acidic deprotection (HCl) to isolate the hydrochloride salt .
  • Purification : Avoid silica gel chromatography; opt for recrystallization or ion-exchange resins .
  • Application Design : For sensing, conjugate the amine to a fluorophore (e.g., dansyl chloride) and validate binding via isothermal titration calorimetry (ITC) .

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